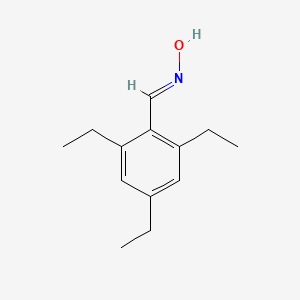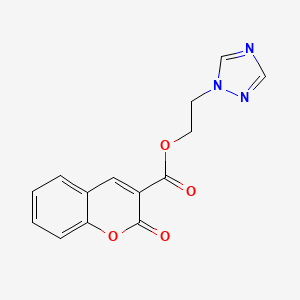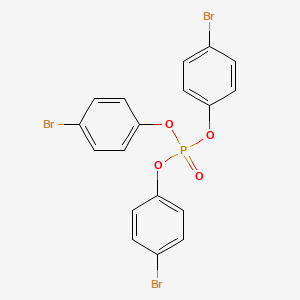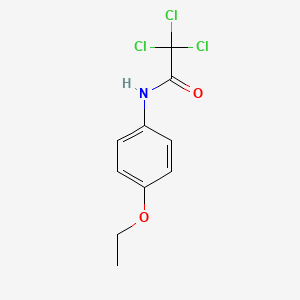
2,4,6-triethylbenzaldehyde oxime
Übersicht
Beschreibung
2,4,6-triethylbenzaldehyde oxime (TEBON) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TEBON is a derivative of benzaldehyde oxime, which is a well-known chelating agent used in various industrial processes. TEBON has been synthesized using different methods and has shown promising results in various scientific studies.
Wirkmechanismus
The mechanism of action of 2,4,6-triethylbenzaldehyde oxime is not fully understood, but it is believed to be due to its ability to chelate metal ions and scavenge free radicals. 2,4,6-triethylbenzaldehyde oxime has been shown to inhibit the production of reactive oxygen species (ROS) and to increase the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT). 2,4,6-triethylbenzaldehyde oxime has also been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
2,4,6-triethylbenzaldehyde oxime has been shown to have various biochemical and physiological effects, including antioxidant, anti-inflammatory, and anticancer properties. 2,4,6-triethylbenzaldehyde oxime has been shown to scavenge free radicals and inhibit the production of ROS, which can damage cells and contribute to various diseases. 2,4,6-triethylbenzaldehyde oxime has also been shown to inhibit the production of inflammatory mediators such as prostaglandins and leukotrienes, which can contribute to inflammation and pain. 2,4,6-triethylbenzaldehyde oxime has also been shown to induce apoptosis (programmed cell death) in cancer cells, which can help to prevent the growth and spread of tumors.
Vorteile Und Einschränkungen Für Laborexperimente
2,4,6-triethylbenzaldehyde oxime has several advantages for lab experiments, including its low toxicity, stability, and water solubility. 2,4,6-triethylbenzaldehyde oxime can be easily synthesized using simple methods and is relatively inexpensive. However, 2,4,6-triethylbenzaldehyde oxime has some limitations, such as its limited solubility in organic solvents and its potential to form complexes with other metal ions, which can interfere with some experiments. 2,4,6-triethylbenzaldehyde oxime also has a relatively short half-life, which can limit its effectiveness in some applications.
Zukünftige Richtungen
There are several potential future directions for 2,4,6-triethylbenzaldehyde oxime research, including its use as a natural herbicide, its potential for use in the treatment of neurodegenerative diseases, and its use in environmental remediation. 2,4,6-triethylbenzaldehyde oxime could also be studied for its potential use in the treatment of other diseases such as diabetes and cardiovascular disease. Further research is needed to fully understand the mechanism of action of 2,4,6-triethylbenzaldehyde oxime and its potential applications in various fields.
Wissenschaftliche Forschungsanwendungen
2,4,6-triethylbenzaldehyde oxime has been extensively studied for its potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, 2,4,6-triethylbenzaldehyde oxime has shown promising results as an antioxidant, anti-inflammatory, and anticancer agent. It has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. In agriculture, 2,4,6-triethylbenzaldehyde oxime has been used as a plant growth regulator, and it has shown potential as a natural herbicide. In environmental science, 2,4,6-triethylbenzaldehyde oxime has been studied for its potential use in the removal of heavy metals from contaminated soil and water.
Eigenschaften
IUPAC Name |
(NE)-N-[(2,4,6-triethylphenyl)methylidene]hydroxylamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-4-10-7-11(5-2)13(9-14-15)12(6-3)8-10/h7-9,15H,4-6H2,1-3H3/b14-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSLSCQLWGJXEKJ-NTEUORMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C(=C1)CC)C=NO)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC(=C(C(=C1)CC)/C=N/O)CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzaldehyde,2,4,6-triethyl-,oxime(9ci) | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methoxy-3-[1-(4-nitrophenyl)-3-oxopentyl]-2H-chromen-2-one](/img/structure/B3819553.png)
![ethyl 2-[(2-oxo-2H-chromen-4-yl)oxy]propanoate](/img/structure/B3819556.png)

![N-[1-(4,5-dimethyl-2-oxido-1,3,2-dioxaphospholan-2-yl)cyclohexyl]-4H-1,2,4-triazol-4-amine](/img/structure/B3819570.png)

![dimethyl {2,2,2-trichloro-1-[(phenylsulfonyl)amino]ethyl}phosphonate](/img/structure/B3819588.png)




![1-[4-({[(5-chloro-2-thienyl)methyl]amino}methyl)-2-methoxyphenoxy]-3-(1-pyrrolidinyl)-2-propanol](/img/structure/B3819625.png)

carbonohydrazonoyl]-5-fluoro-1H-indole](/img/structure/B3819630.png)
